molecular formula C21H21NO B3009120 2-(Benzylamino)-1,1-diphenyl-1-ethanol CAS No. 58565-19-8

2-(Benzylamino)-1,1-diphenyl-1-ethanol

Cat. No.: B3009120
CAS No.: 58565-19-8
M. Wt: 303.405
InChI Key: JMFMVUJQIGHMRN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1,1-diphenyl-1-ethanol is an organic compound that features a benzylamino group attached to a diphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylamine with diphenylmethanol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzylamine, followed by nucleophilic addition to diphenylmethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylamino)-1,1-diphenyl-1-ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-1,1-diphenyl-1-ethanol is unique due to its combination of a benzylamino group and a diphenylmethanol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(benzylamino)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-22-16-18-10-4-1-5-11-18/h1-15,22-23H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFMVUJQIGHMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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